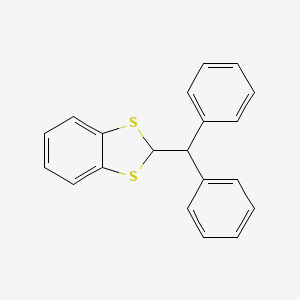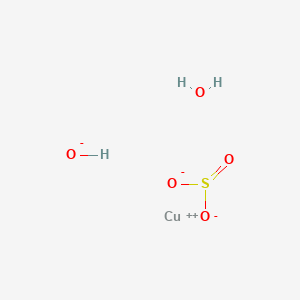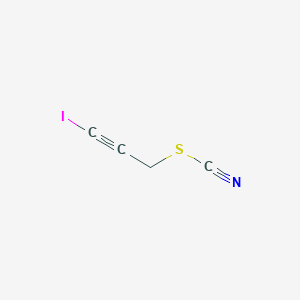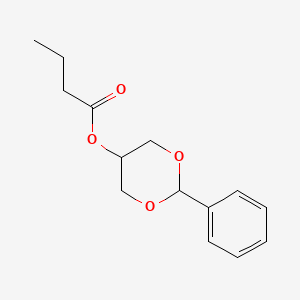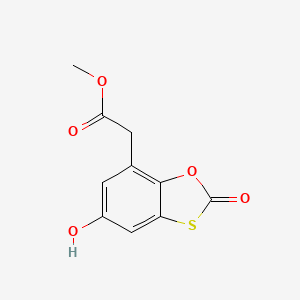
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is a chemical compound known for its unique structure and properties It contains a benzoxathiol ring, which is a fused ring system consisting of benzene, oxathiol, and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 5-hydroxy-2-oxo-2H-1,3-benzoxathiol with methyl acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-2-(2-oxo-2H-1,3-benzoxathiol-5-yl)acetate
- Methyl 2-hydroxy-2-(5-hydroxy-2-oxo-2H-1,3-benzoxathiol-6-yl)acetate
Uniqueness
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is unique due to its specific substitution pattern on the benzoxathiol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
| 112450-16-5 | |
Fórmula molecular |
C10H8O5S |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
methyl 2-(5-hydroxy-2-oxo-1,3-benzoxathiol-7-yl)acetate |
InChI |
InChI=1S/C10H8O5S/c1-14-8(12)3-5-2-6(11)4-7-9(5)15-10(13)16-7/h2,4,11H,3H2,1H3 |
Clave InChI |
SUTHSIORRHLGFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C2C(=CC(=C1)O)SC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)

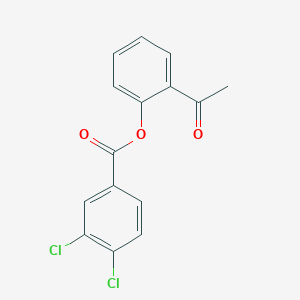

![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
